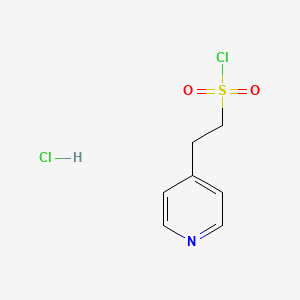

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride

Description

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride is a sulfonyl chloride derivative featuring a pyridin-4-yl substituent. Its molecular formula is reported as C₇H₈ClNO₂S·HCl (accounting for the hydrochloride salt), with a molar mass of 205.66 g/mol for the base compound and 242.07 g/mol for the hydrochloride form . It exists as a colorless to slightly yellow liquid with a pungent odor and a density of 1.390 g/cm³. The compound is highly reactive, particularly toward nucleophiles, due to the electrophilic sulfonyl chloride group. It is soluble in organic solvents like chloroform and dichloromethane but nearly insoluble in water .

Primary applications include its use as a sulfonating agent in organic synthesis to introduce sulfonic acid or sulfonamide groups into target molecules. It is also employed in pharmaceutical intermediates and biomolecule functionalization .

Properties

IUPAC Name |

2-pyridin-4-ylethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c8-12(10,11)6-3-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLGIJSCZRCHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCS(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595441 | |

| Record name | 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81705-92-2 | |

| Record name | 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)ethane-1-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Reaction with Thionyl Chloride

One common method for preparing this compound involves reacting pyridine ethane sulfonamide with thionyl chloride (SO$$2$$Cl$$2$$). This reaction typically requires the presence of ferrous chloride as a catalyst to enhance the reaction efficiency. The general procedure is as follows:

Reagents : Pyridine ethane sulfonamide, thionyl chloride, ferrous chloride.

-

- Dissolve pyridine ethane sulfonamide in an appropriate solvent.

- Add thionyl chloride dropwise while stirring at room temperature.

- Introduce ferrous chloride as a catalyst.

- Heat the mixture to reflux for several hours.

- After completion, remove excess thionyl chloride under reduced pressure.

This method has been noted for its effectiveness in providing high yields of the desired product.

Method 2: Direct Sulfonation

Another approach involves direct sulfonation of pyridine derivatives. In this method, pyridine is reacted with sulfur trioxide (SO$$_3$$) followed by chlorination to yield the sulfonyl chloride derivative.

Reagents : Pyridine, sulfur trioxide, thionyl chloride or phosphorus pentachloride.

-

- Mix pyridine with sulfur trioxide in a controlled environment.

- Allow the reaction to proceed until the formation of pyridinesulfonic acid occurs.

- Treat the resulting acid with thionyl chloride or phosphorus pentachloride to convert it into the corresponding sulfonyl chloride.

This method is advantageous for synthesizing various sulfonated pyridine derivatives and can be adapted based on specific requirements.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

| Method | Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Reaction with Thionyl Chloride | Pyridine ethane sulfonamide, SO$$2$$Cl$$2$$, FeCl$$_3$$ | High | Simple procedure; high yield | Requires careful handling of thionyl chloride |

| Direct Sulfonation | Pyridine, SO$$3$$, SO$$2$$Cl$$2$$ or PCl$$5$$ | Moderate to High | Versatile; applicable to various derivatives | More complex; requires multiple steps |

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions, often at elevated temperatures to accelerate the reaction.

Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions, typically in an inert atmosphere to prevent oxidation.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Sulfonic Acid: Formed from hydrolysis.

Sulfonyl Group: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have demonstrated that derivatives of 2-(pyridin-4-yl)ethanesulfonyl chloride hydrochloride exhibit promising antitumor properties. For instance, pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates, synthesized from this compound, have shown selective cytotoxicity toward breast cancer cells. The hydrochloride salts of these compounds significantly enhance their water solubility, improving their bioavailability and therapeutic potential in cancer treatment .

Kinase Inhibition

Compounds derived from this compound have been investigated as inhibitors of various kinases, including IKK2. These inhibitors are crucial in the modulation of inflammatory responses and cancer cell proliferation, making them valuable in developing anti-inflammatory and anticancer therapies .

Synthesis of Bioactive Molecules

Sulfonamide Derivatives

The compound serves as a key intermediate in the synthesis of sulfonamide derivatives, which are widely used as antibacterial agents. The sulfonyl chloride functional group allows for the introduction of various amines to generate diverse sulfonamide compounds with tailored pharmacological properties .

Agrochemical Applications

In addition to medicinal applications, this compound has been utilized in agrochemistry for synthesizing herbicides and fungicides. Its ability to modify biological activity through sulfonylation makes it an attractive candidate for developing new agrochemical agents that can enhance crop protection .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Observations :

- Pyridinyl vs. Chloro/Fluoro Substituents : The pyridinyl group in this compound enhances its aromatic interaction capabilities, unlike the halogenated analogs, which prioritize electrophilicity .

- Reactivity : Sulfonyl chlorides (e.g., the target compound and 2-Chloro-ethanesulfonyl chloride) are more reactive than sulfonyl fluorides due to the weaker C–Cl bond versus C–F .

Biological Activity

2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 242.12 g/mol. The compound features a pyridine ring, which is known for its role in enhancing solubility and biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. This effect is mediated through the down-regulation of inducible nitric oxide synthase (iNOS) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.

2. Antiproliferative Activity

The compound has demonstrated antiproliferative activity against various cancer cell lines. In particular, studies have highlighted its effectiveness in selectively targeting CYP1A1-positive breast cancer cells, leading to significant cell cycle arrest and disruption of microtubule formation . This mechanism positions it as a candidate for further development in cancer therapeutics.

Data Table: Biological Activity Summary

Case Study 1: Anti-inflammatory Properties

In a controlled laboratory setting, researchers treated macrophages with varying concentrations of this compound. Results indicated a dose-dependent reduction in NO production, reinforcing its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Anticancer Activity

A study evaluated the effects of this compound on MCF7 breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation significantly at specific concentrations. The results suggested that the compound's interaction with cellular pathways involved in growth regulation could be harnessed for therapeutic purposes .

Research Findings

Recent studies have focused on the synthesis and structure-activity relationships (SAR) of sulfonamide derivatives, including this compound. These studies emphasize the importance of the pyridine moiety in enhancing biological activity and solubility profiles, which are critical for drug formulation .

Additionally, the metabolic pathways influenced by this compound have been investigated, revealing interactions with various enzymes that regulate inflammation and immune responses .

Q & A

Q. What in vitro assays are suitable for evaluating the cytotoxicity of derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.